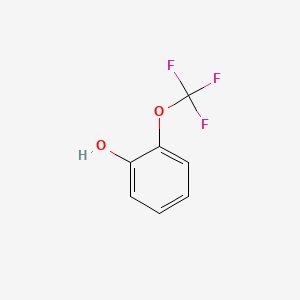

2,3-Difluoro-4-methylbenzyl alcohol

Vue d'ensemble

Description

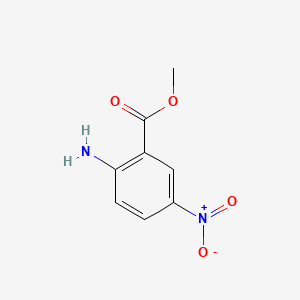

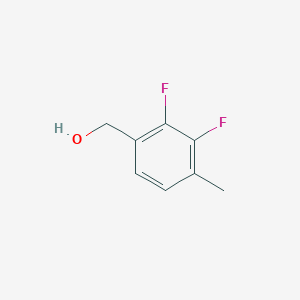

2,3-Difluoro-4-methylbenzyl alcohol is a useful research compound. Its molecular formula is C8H8F2O and its molecular weight is 158.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Metabolism and Pharmacokinetics

2,3-Difluoro-4-methylbenzyl alcohol is a compound of interest in the field of pharmacology and toxicology, particularly in the context of its metabolism and potential use in therapeutic applications. Studies have explored its biotransformation and the kinetics of its metabolites in biological systems. For instance, the metabolism of related compounds like butylated hydroxytoluene (BHT) to BHT-quinone methide in rats suggests a pathway that might be relevant for this compound, highlighting the role of specific alcohol derivatives in the metabolic process (Tajima, Yamamoto, & Mizutani, 1981). Furthermore, the analysis of related fluorinated compounds in biological samples has provided insights into their pharmacokinetic profiles, suggesting potential applications for this compound in medical research (Yeo et al., 2015).

Potential Therapeutic Applications

Compounds structurally related to this compound have been investigated for their therapeutic potential, including neuroprotective and anti-inflammatory effects. For example, derivatives of 4-hydroxybenzyl alcohol have shown significant neuroprotective effects in models of cerebral ischemia, suggesting a possible avenue for research into the therapeutic applications of this compound (Yu et al., 2011). The anti-inflammatory and anti-nociceptive activities of similar phenolic compounds indicate potential applications in treating inflammation and pain, which could extend to this compound (Lim et al., 2007).

Environmental and Toxicological Assessments

The environmental fate and toxicological impact of fluorinated compounds, including those structurally related to this compound, are crucial areas of research. Studies on compounds like 2,4-dinitrotoluene have investigated their metabolic pathways and the role of microflora in their biotransformation, which is relevant for understanding the environmental and health implications of this compound (Rickert et al., 1981).

Safety and Hazards

2,3-Difluoro-4-methylbenzyl alcohol is considered hazardous. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves, protective clothing, eye protection, and face protection .

Mécanisme D'action

Target of Action

It is known that benzylic alcohols, such as 2,3-difluoro-4-methylbenzyl alcohol, often interact with various enzymes and proteins within the body .

Mode of Action

The mode of action of this compound is likely to involve interactions with its targets via hydrogen bonding, given the presence of the hydroxyl (-OH) group in its structure . The fluorine atoms attached to the benzene ring may also participate in halogen bonding, influencing the compound’s interactions with its targets .

Biochemical Pathways

It is known that benzylic alcohols can participate in various biochemical reactions, including oxidation and reduction reactions, and can act as substrates in enzymatic reactions .

Pharmacokinetics

The presence of the hydroxyl group and the fluorine atoms in the compound may influence its solubility, absorption, and distribution within the body .

Result of Action

It is known that benzylic alcohols can have various effects at the molecular and cellular levels, depending on their specific targets and the nature of their interactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues .

Propriétés

IUPAC Name |

(2,3-difluoro-4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5-2-3-6(4-11)8(10)7(5)9/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSLGRQGXKEAKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)CO)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.